molecular formula C22H24N2O4 B2848611 (E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1207061-50-4

(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(3,4-dimethoxyphenyl)acrylamide

货号: B2848611
CAS 编号: 1207061-50-4
分子量: 380.444
InChI 键: GWZTZXAWBNLQGV-WUXMJOGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(E)-N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-3-(3,4-dimethoxyphenyl)acrylamide is a high-purity synthetic compound offered for research and development purposes. This acrylamide derivative features a distinct molecular structure incorporating a cyclopropylamide group and dimethoxyphenyl rings, which are of significant interest in medicinal chemistry and drug discovery. The (E)-configuration of the acrylamide moiety is a key structural feature that can influence the compound's biological activity and interaction with target proteins. While the specific mechanism of action and full research profile of this compound require further investigation, its structure suggests potential as a valuable chemical probe or building block in developing enzyme inhibitors or signal transduction modulators. Researchers may explore its applications in areas such as cell biology and oncology research. As with all proprietary research chemicals, this product is intended for laboratory analysis by qualified professionals. It is supplied with comprehensive analytical data to ensure identity and purity. (E)-N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-3-(3,4-dimethoxyphenyl)acrylamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

属性

IUPAC Name

(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-19-11-5-15(13-20(19)28-2)6-12-21(25)23-17-7-3-16(4-8-17)14-22(26)24-18-9-10-18/h3-8,11-13,18H,9-10,14H2,1-2H3,(H,23,25)(H,24,26)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZTZXAWBNLQGV-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Key Observations:

  • Substituent Effects: Electron-Donating Groups (e.g., 3,4-dimethoxy): Increase lipophilicity (logP ~3.2) and may enhance membrane permeability compared to polar analogs like Compound 2 (logP ~1.5) . Halogens (e.g., chloro): Improve binding affinity to hydrophobic protein pockets, as seen in compound 3312 .
  • Amino Group Modifications: The target’s cyclopropylamino group offers steric hindrance and resistance to oxidative metabolism compared to n-propylamine in compound 3312 or tert-butylamino groups in ’s derivatives .

Pharmacokinetic Considerations

  • Metabolic Stability : The cyclopropyl group in the target compound may slow hepatic metabolism compared to ’s propylamine derivative, which is prone to N-dealkylation .
  • Solubility : The 3,4-dimethoxyphenyl group reduces aqueous solubility relative to hydroxy-substituted analogs (e.g., Compound 2), necessitating formulation optimization for in vivo studies .

常见问题

Q. Q1. What are the critical steps in synthesizing (E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(3,4-dimethoxyphenyl)acrylamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Amide bond formation : Coupling cyclopropylamine with a bromoacetyl intermediate under ice-cooled DMF conditions using EDCI as a coupling agent .
  • Cinnamide backbone construction : Condensation of 3,4-dimethoxyphenylacrylic acid with the substituted aniline derivative via α,β-unsaturated ketone intermediates .
  • Purification : Column chromatography (e.g., ethyl acetate/petroleum ether gradient) and recrystallization from ethanol/water mixtures .

Q. Optimization Strategies :

  • Use high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to monitor intermediate purity .
  • Adjust solvent polarity (e.g., DCM vs. THF) to minimize side reactions like dimerization .
  • Optimize temperature (0–5°C for cyclopropane ring stability) and stoichiometric ratios (1:1.2 for amine:acyl bromide) .

Q. Q2. How can structural features of this compound influence its biological activity in preliminary assays?

Methodological Answer: Key structural determinants include:

  • Cyclopropylamino group : Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays .
  • 3,4-Dimethoxyphenyl moiety : Modulates lipophilicity (logP ~3.2), improving membrane permeability in Caco-2 cell models .
  • Acrylamide backbone : Enables Michael addition with cysteine residues in target proteins (e.g., kinase inhibition) .

Q. Experimental Validation :

  • Compare IC50_{50} values against analogs lacking the cyclopropyl group to isolate its contribution .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinases like EGFR or BRAF .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s pharmacokinetic stability across studies be resolved?

Methodological Answer: Discrepancies in metabolic stability (e.g., hepatic microsome half-life ranging from 15–45 minutes) may arise from:

  • Species-specific CYP450 activity : Compare human vs. rodent microsome assays .
  • Experimental conditions : Standardize incubation temperatures (37°C ± 0.5°C) and NADPH concentrations (1 mM) .
  • Analytical techniques : Use LC-MS/MS with stable isotope-labeled internal standards to reduce variability .

Q. Resolution Workflow :

Replicate conflicting studies under harmonized protocols.

Perform metabolite profiling to identify degradation pathways .

Q. Q4. What advanced computational methods can predict off-target interactions of this acrylamide derivative?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., hERG channels) using GROMACS with CHARMM36 force fields .
  • Machine Learning : Train models on ChEMBL datasets to predict toxicity endpoints (e.g., Ames test positivity) .
  • Pharmacophore Mapping : Align with known reactive substructures (e.g., α,β-unsaturated carbonyl) using Schrödinger’s Phase .

Q. Validation :

  • Cross-validate predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

Experimental Design & Data Analysis

Q. Q5. How should researchers design dose-response studies to account for this compound’s solubility limitations?

Methodological Answer: Solubility Enhancement Strategies :

  • Co-solvent systems : Use DMSO/PEG-400 (20:80 v/v) for in vitro assays .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for in vivo studies .

Q. Dosing Protocol :

  • Pre-test solubility in assay media via nephelometry.
  • Include vehicle controls to isolate solvent effects .

Q. Q6. What statistical approaches are optimal for analyzing synergistic effects in combination therapy studies?

Methodological Answer:

  • Chou-Talalay Method : Calculate combination index (CI) using CompuSyn software to quantify synergy (CI <1) .
  • Response Surface Modeling : Fit data to a quadratic model (e.g., Y=β0+β1X1+β2X2+β12X1X2Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_{12}X_1X_2) to identify optimal ratios .

Q. Data Interpretation :

  • Validate synergy with isobolograms and Bliss independence plots .

Contradictory Data Resolution

Q. Q7. How can discrepancies in reported IC50_{50}50​ values for kinase inhibition be addressed?

Methodological Answer: Potential causes include:

  • Assay Variability : Standardize ATP concentrations (1 mM) and incubation times (60 minutes) .
  • Enzyme Source : Use recombinant kinases (e.g., Carna Biosciences) instead of cell lysates .

Q. Resolution Protocol :

Re-test under standardized conditions.

Apply Grubbs’ test to identify outliers in historical datasets .

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